1,3-Dibromo-2-isocyano-5-methylbenzene
Overview
Description
1,3-Dibromo-2-isocyano-5-methylbenzene is an organic compound with the molecular formula C8H5Br2N It is a derivative of benzene, where two bromine atoms and one isocyano group are substituted at the 1, 3, and 2 positions, respectively, along with a methyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-isocyano-5-methylbenzene can be synthesized through a multi-step process involving the bromination and isocyanation of a suitable precursor. One common method involves the bromination of 2-isocyano-5-methylbenzene using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin under controlled conditions . The reaction typically requires a solvent like dichloromethane and may be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-isocyano-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine or 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile, products may include amines, thiols, or other substituted derivatives.
Oxidation Products: Oxidized forms of the isocyano group.
Reduction Products: Reduced forms of the isocyano group.
Scientific Research Applications
1,3-Dibromo-2-isocyano-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-dibromo-2-isocyano-5-methylbenzene exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The isocyano group can participate in various interactions, including coordination with metal ions or acting as a ligand in catalysis.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-5-methylbenzene: Lacks the isocyano group, making it less reactive in certain types of reactions.
1,3-Dibromo-2-iodo-5-methylbenzene: Contains an iodine atom instead of an isocyano group, leading to different reactivity and applications.
Uniqueness
1,3-Dibromo-2-isocyano-5-methylbenzene is unique due to the presence of both bromine and isocyano groups, which confer distinct reactivity patterns and potential applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in synthetic chemistry and research.
Biological Activity
1,3-Dibromo-2-isocyano-5-methylbenzene is an organic compound with notable biological activity and potential applications in medicinal chemistry. Its structure includes two bromine atoms, an isocyano group, and a methyl group, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula CHBrN. The structural characteristics include:
- Bromine Substituents : Positioned at the 1 and 3 positions on the benzene ring.
- Isocyano Group : Located at the 2 position, contributing to its unique reactivity.
- Methyl Group : At the 5 position, influencing its solubility and biological interactions.
Table 1: Key Properties of this compound
Property | Value |
---|---|
Molecular Weight | 252.94 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical Classification | Organic compound |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through substitution reactions. The bromine atoms can be replaced by nucleophiles, while the isocyano group can coordinate with metal ions or participate in catalysis. This reactivity allows the compound to exert effects on cellular processes.
Case Studies
- Antimicrobial Screening : A study evaluated related compounds for their activity against MRSA and other bacterial strains. The results indicated that certain derivatives demonstrated significant antibacterial activity without cytotoxic effects . This suggests that this compound could be a candidate for further investigation in antibiotic development.
- Synthesis and Biological Evaluation : In a synthetic approach involving isocyanides, researchers developed several analogues with varying biological activities. The findings highlighted the importance of functional groups in modulating activity against specific bacterial strains . This reinforces the potential utility of this compound as a scaffold for drug design.
Table 2: Biological Activity Summary
Activity Type | Observations |
---|---|
Antimicrobial | Potential against MRSA |
Cytotoxicity | Low cytotoxicity reported |
Enzyme Inhibition | Possible based on structure |
Synthesis and Applications
The synthesis of this compound typically involves bromination followed by isocyanation of suitable precursors. These methods are crucial for producing compounds with specific biological activities.
Synthetic Routes
- Bromination : Using bromine or brominating agents under controlled conditions.
- Isocyanation : Following bromination, introducing isocyanide groups to form the target compound.
These synthetic strategies allow for the exploration of various derivatives that may enhance biological activities or reduce toxicity.
Properties
IUPAC Name |
1,3-dibromo-2-isocyano-5-methylbenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2N/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKOCZWUHBJDPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)[N+]#[C-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701282117 | |
Record name | 1,3-Dibromo-2-isocyano-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730971-40-1 | |
Record name | 1,3-Dibromo-2-isocyano-5-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730971-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dibromo-2-isocyano-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701282117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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